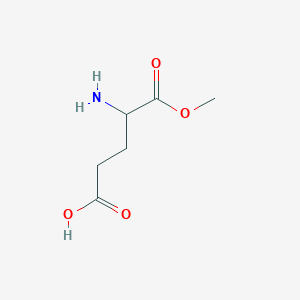

4-Amino-5-methoxy-5-oxopentanoic acid

Overview

Description

It is a white crystalline solid that is soluble in water and some organic solvents . This compound is a derivative of glutamic acid and is used in various scientific research applications.

Preparation Methods

The synthesis of 4-Amino-5-methoxy-5-oxopentanoic acid can be achieved through several methods. One common synthetic route involves the esterification of levulinic acid followed by bromination to give methyl 5-bromolevulinate. This intermediate is then reacted with potassium phthalimide in the presence of dimethylformamide (DMF) and subsequently subjected to acidolysis . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

Ester Hydrolysis

The methoxy carbonyl group undergoes hydrolysis under acidic or basic conditions to yield glutamic acid derivatives:

This reaction is critical for converting the ester into biologically active amino acids. Source demonstrates this process using sodium hydroxide in tetrahydrofuran/water, followed by acidification to isolate the product .

Substitution Reactions at the Amino Group

The primary amino group participates in nucleophilic substitutions, enabling derivatization:

| Reaction Type | Reagents | Products | References |

|---|---|---|---|

| Acylation | Acetyl chloride, base | N-Acetylated derivative | |

| Alkylation | Methyl iodide, alkaline conditions | N-Methylated analog |

The stereoelectronic environment of the amino group (positioned at C4) influences reaction rates compared to glutamic acid’s α-amino group.

Schiff Base Formation

The amino group reacts with aldehydes/ketones to form imine linkages:

| Carbonyl Source | Conditions | Application | References |

|---|---|---|---|

| Benzaldehyde | Ethanol, reflux, 6 hours | Stable Schiff base for metal chelation | |

| Pyridoxal phosphate | Physiological pH | Potential enzyme cofactor mimic |

These reactions are foundational for synthesizing bioactive conjugates or studying enzyme inhibition.

Oxidation and Reduction Reactions

The ketone and ester groups exhibit redox activity:

| Reaction Type | Reagents | Products | References |

|---|---|---|---|

| Ketone reduction | NaBH₄, methanol | Secondary alcohol derivative | |

| Ester reduction | LiAlH₄, dry ether | Diol intermediate | |

| Oxidation (carboxylic acid) | KMnO₄, acidic conditions | Decarboxylation products |

Controlled reduction preserves the amino group while modifying the carbonyl functionality.

Cyclization Reactions

Intramolecular reactions form heterocyclic structures:

| Conditions | Product | Key Features | References |

|---|---|---|---|

| Heat, dehydrating agents | Lactam formation | Five-membered ring stability | |

| Acid catalysis | Cyclic ester (lactone) | Enhanced metabolic resistance |

Source highlights cyclization mechanisms in structurally related compounds, suggesting analogous pathways for this molecule.

Comparative Reactivity Analysis

| Functional Group | Reactivity Priority | Key Reactions |

|---|---|---|

| Ester (COOCH₃) | High | Hydrolysis, aminolysis, reduction |

| Amino (NH₂) | Moderate | Schiff base formation, acylation |

| Carboxylic acid (COOH) | Low (sterically hindered) | Salt formation, limited esterification |

Scientific Research Applications

4-Amino-5-methoxy-5-oxopentanoic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: This compound plays a role in the study of amino acid metabolism and enzyme function.

Medicine: It is investigated for its potential therapeutic effects and as a precursor in drug synthesis.

Industry: It is used in the production of various chemical intermediates and specialty chemicals

Mechanism of Action

The mechanism of action of 4-Amino-5-methoxy-5-oxopentanoic acid involves its role as an intermediate in heme biosynthesis. It enhances the immune response and upregulates immune- and defense-related genes . The molecular targets and pathways involved include the activation of specific enzymes in the heme biosynthesis pathway and the modulation of gene expression related to immune responses .

Comparison with Similar Compounds

4-Amino-5-methoxy-5-oxopentanoic acid can be compared with other similar compounds such as:

5-Amino-4-oxopentanoic acid: This compound also plays a role in heme biosynthesis and has similar chemical properties.

4-Amino-5-chloro-2-methoxybenzoic acid: This compound has a similar structure but different functional groups, leading to different chemical reactivity.

(2S)-2-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-5-methoxy-5-oxopentanoic acid: This compound is used in peptide synthesis and has different applications compared to this compound.

Biological Activity

4-Amino-5-methoxy-5-oxopentanoic acid (AMO) is a compound of significant interest in biochemistry and pharmacology due to its structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and research findings.

Chemical Structure and Properties

This compound has the molecular formula C6H11NO4 and a molecular weight of approximately 197.617 g/mol. The compound contains an amino group, a methoxy group, and a ketone functional group, which contribute to its reactivity and biological interactions.

Biological Activity

Neurotransmission Modulation

AMO is primarily studied for its role in neurotransmission, particularly in the modulation of glutamate pathways. Glutamate is a key neurotransmitter involved in synaptic plasticity, learning, and memory. Research indicates that AMO may influence excitatory neurotransmission by interacting with glutamate receptors, potentially offering neuroprotective effects against excitotoxicity associated with various neurological disorders.

Anticonvulsant Properties

Studies have shown that AMO exhibits anticonvulsant activity. A specific compound related to AMO demonstrated effective inhibition of calcium currents mediated by L-type calcium channels (Cav1.2), which are critical in neuronal excitability. This mechanism suggests potential therapeutic applications for conditions such as epilepsy .

The mechanism by which AMO exerts its biological effects involves several pathways:

- Enzyme Interaction : AMO acts as an enzyme inhibitor or activator, binding to active sites on enzymes and altering their activity. This interaction can affect various biochemical pathways crucial for cellular function.

- Receptor Binding : It shows binding affinity to glutamate receptors, influencing synaptic transmission and plasticity.

- Calcium Channel Modulation : By inhibiting calcium currents through Cav1.2 channels, AMO may reduce neuronal excitability, providing a protective effect against seizures .

Case Studies

- Neuroprotective Effects : In vitro studies have demonstrated that AMO can protect neurons from glutamate-induced toxicity, suggesting its potential role as a neuroprotective agent.

- Anticonvulsant Efficacy : In animal models, related compounds showed median effective doses (ED50) for seizure control comparable to established anticonvulsants, indicating promising efficacy in managing seizure disorders .

Data Table: Summary of Biological Activities

| Activity Type | Observations |

|---|---|

| Neurotransmission | Modulates glutamate pathways; influences synaptic plasticity |

| Anticonvulsant | Effective in reducing seizure activity in animal models |

| Enzyme Interaction | Acts as an inhibitor/activator affecting various biochemical pathways |

| Calcium Channel Modulation | Inhibits Cav1.2 channels, reducing neuronal excitability |

Applications in Medicine

Given its biological activity, AMO is being explored for various therapeutic applications:

- Neurological Disorders : Its potential to modulate neurotransmitter levels positions it as a candidate for treating epilepsy and neurodegenerative diseases.

- Pharmacological Research : AMO serves as a valuable tool for studying enzyme-substrate interactions and protein-ligand binding in biochemical research .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 4-Amino-5-methoxy-5-oxopentanoic acid?

- Answer : The synthesis typically involves esterification or protection/deprotection strategies of glutamic acid derivatives. For example, methyl ester intermediates (e.g., L-glutamic acid methyl ester, CAS 1499-55-4) can be modified to introduce the methoxy group at the 5-position. Key steps include amino group protection (e.g., using Fmoc or Boc groups) followed by selective oxidation or coupling reactions. Characterization via H/C NMR and mass spectrometry is essential to confirm structural integrity .

Q. How can researchers verify the purity and structural identity of this compound?

- Answer : Use a combination of analytical techniques:

- HPLC/UV : To assess purity (>98% recommended for biological assays).

- NMR Spectroscopy : Confirm methoxy (-OCH) and amino (-NH) group signals.

- Elemental Analysis : Validate empirical formula (CHNO).

- Reference Standards : Compare with CAS 6384-08-3 for authentication .

Q. What stability considerations are critical for handling this compound in aqueous solutions?

- Answer : The compound is prone to hydrolysis under acidic or alkaline conditions due to the labile methoxy and oxo groups. Store lyophilized at -20°C and reconstitute in neutral buffers (pH 6–7) immediately before use. Monitor degradation via LC-MS over time .

Advanced Research Questions

Q. How can isotopically labeled analogs (e.g., C, N) of this compound be synthesized for metabolic tracing studies?

- Answer : Adapt multi-step isotopic labeling strategies from 5-amino-4-oxopentanoic acid synthesis. For example:

- Use C-labeled levulinic acid as a precursor.

- Introduce N via reductive amination with labeled ammonia.

- Protect reactive groups (e.g., methoxy) during synthesis to prevent isotopic dilution. This approach achieves >95% isotopic enrichment, critical for mass spectrometry-based tracking .

Q. What structural modifications enhance receptor antagonism activity in derivatives of this compound?

- Answer : Modifications at the 4-amino and 5-oxo positions significantly impact activity:

- Benzamido substitution (e.g., 4-(3,5-dichlorobenzamido)) increases selectivity for CCK-B/gastrin receptors.

- Spirocyclic groups (e.g., 8-azaspiro[4.5]decane) improve metabolic stability.

- Stereochemical purity (R-configuration) is critical for binding affinity, achieved via stereoconservative synthesis .

Q. How does enantiomeric purity (R vs. S) affect the compound’s biological activity?

- Answer : The (R)-enantiomer (CAS 26566-13-2) shows higher receptor binding affinity in gastrin antagonist studies, while the (S)-form (CAS 6384-08-3) may exhibit off-target effects. Use chiral HPLC or enzymatic resolution to isolate enantiomers, and validate activity via competitive binding assays (e.g., I-CCK-8 displacement) .

Q. Methodological Notes

- Stereochemical Synthesis : Employ asymmetric catalysis or chiral auxiliaries to control enantiomeric excess (>99% ee).

- Receptor Assays : Use rat cortex membranes (CCK-B receptors) or rabbit gastric glands (CCK-A) for in vitro validation .

- Safety : Handle hydrochloride salts (e.g., CAS 187458-77-1) in fume hoods due to respiratory irritancy .

Properties

IUPAC Name |

4-amino-5-methoxy-5-oxopentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO4/c1-11-6(10)4(7)2-3-5(8)9/h4H,2-3,7H2,1H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEWIYICDCVPBEW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CCC(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65414-79-1 | |

| Record name | 1-Methyl hydrogen glutamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65414-79-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.